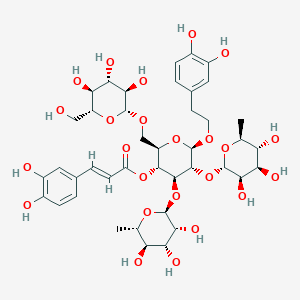
2'-Rhamnoechinacoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Rhamnoechinacoside is a naturally occurring compound sourced from the plant Cistanche tubulosa . It belongs to the class of phenylethanoid glycosides and has a molecular formula of C41H56O24 with a molecular weight of 932.9 g/mol . This compound is known for its various bioactive properties and has been the subject of numerous scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2’-Rhamnoechinacoside can be achieved through various synthetic routes. One common method involves the extraction from natural sources such as Cistanche tubulosa . The extraction process typically includes solvent extraction followed by purification steps such as chromatography.
Industrial Production Methods
Industrial production of 2’-Rhamnoechinacoside often involves large-scale extraction from plant materials. The process includes drying the plant material, followed by solvent extraction using solvents like methanol or ethanol . The extract is then purified using techniques such as column chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Rhamnoechinacoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize 2’-Rhamnoechinacoside.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’-Rhamnoechinacoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of 2’-Rhamnoechinacoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of mitogen-activated protein kinase (MAPK) pathways, nuclear factor kappa-B (NF-κB), and caspases . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
2’-Rhamnoechinacoside is similar to other phenylethanoid glycosides such as echinacoside and acteoside. it is unique due to its specific molecular structure and the presence of a rhamnose moiety
List of Similar Compounds
- Echinacoside
- Acteoside
- Yulanoside A
- Yulanoside B
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O24/c1-15-26(48)29(51)33(55)39(59-15)64-36-35(63-25(47)8-5-17-3-6-19(43)21(45)11-17)24(14-58-38-32(54)31(53)28(50)23(13-42)61-38)62-41(57-10-9-18-4-7-20(44)22(46)12-18)37(36)65-40-34(56)30(52)27(49)16(2)60-40/h3-8,11-12,15-16,23-24,26-46,48-56H,9-10,13-14H2,1-2H3/b8-5+/t15-,16-,23+,24+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37+,38+,39-,40-,41+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKLXIXCISVOEG-BFOZOFGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)COC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













